molecular formula C13H10FNO3 B6414505 MFCD18323524 CAS No. 1261962-38-2

MFCD18323524

Cat. No.: B6414505
CAS No.: 1261962-38-2
M. Wt: 247.22 g/mol
InChI Key: SILCOZFUCYFAOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

While exact structural data are unavailable, inferences can be drawn from analogous compounds in the literature. For instance, compounds like CAS 1533-03-5 (MFCD00039227) and CAS 1046861-20-4 (MFCD13195646) share functional groups such as trifluoromethyl or boronic acid moieties, which are common in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

4-(3-fluoro-4-methoxyphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c1-18-12-3-2-8(6-11(12)14)9-4-5-15-7-10(9)13(16)17/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SILCOZFUCYFAOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C=NC=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50692570
Record name 4-(3-Fluoro-4-methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261962-38-2
Record name 4-(3-Fluoro-4-methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18323524” involves several steps, including the use of specific reagents and catalysts. The reaction conditions typically require controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In industrial settings, the production of “this compound” is scaled up using advanced techniques such as continuous flow reactors and automated systems. These methods ensure consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: “MFCD18323524” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions: Common reagents used in the reactions of “this compound” include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions often involve specific solvents and temperature controls to achieve optimal results.

Major Products Formed: The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. These products are often intermediates or final compounds with enhanced properties for specific applications.

Scientific Research Applications

“MFCD18323524” has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing complex molecules. In biology, it plays a role in studying cellular processes and interactions. In medicine, it is investigated for its potential therapeutic effects and as a diagnostic tool. Industrially, it is utilized in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism of action of “MFCD18323524” involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. This interaction can lead to various biological responses, making it a valuable compound for research and therapeutic purposes.

Comparison with Similar Compounds

Structural Similarity

Compounds with high structural similarity (e.g., similarity scores ≥0.95) often share core scaffolds. For example:

CAS No. MDL No. Molecular Formula Molecular Weight Similarity Score
1533-03-5 MFCD00039227 C10H9F3O 202.17 1.00
1046861-20-4 MFCD13195646 C6H5BBrClO2 235.27 0.87
1761-61-1 MFCD00003330 C7H5BrO2 201.02 0.71

Key Observations :

  • CAS 1046861-20-4 (C6H5BBrClO2) exhibits lower similarity (0.87) due to its boronic acid functionality, which alters reactivity and solubility .

Physicochemical Properties

Critical parameters include solubility, log P, and bioavailability:

Parameter CAS 1533-03-5 CAS 1046861-20-4 CAS 1761-61-1
Log S (ESOL) -2.99 -2.99 -2.47
Solubility 0.24 mg/mL 0.24 mg/mL 0.687 mg/mL
Bioavailability 0.55 0.55 0.55
TPSA 40.46 Ų 40.46 Ų 48.98 Ų

Key Observations :

  • All three compounds exhibit moderate solubility (0.24–0.687 mg/mL), with CAS 1761-61-1 showing the highest solubility due to its smaller molecular weight (201.02 vs. 202.17–235.27) .
  • Similar bioavailability scores (0.55) suggest comparable absorption profiles, likely influenced by TPSA and log P values .

Key Observations :

  • Palladium-mediated reactions (e.g., CAS 1046861-20-4) are versatile but costlier, whereas green methods (e.g., CAS 1761-61-1) prioritize sustainability .

Research Findings and Limitations

Key Findings

  • Structural Similarity : Trifluoromethyl groups enhance metabolic stability but reduce solubility compared to halogenated analogs .
  • Synthetic Trends : Green chemistry methods (e.g., recyclable catalysts) are increasingly favored for cost and environmental benefits .

Limitations

  • No direct data on MFCD18323524 limits precise comparisons.
  • Evidence relies on fragmented sources (e.g., patents, supplementary tables), necessitating validation through primary research .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.